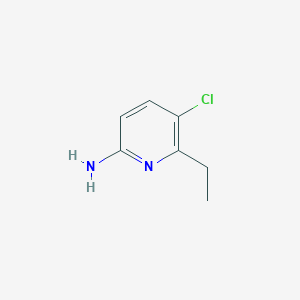

5-Chloro-6-ethylpyridin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

1446182-93-9 |

|---|---|

Molecular Formula |

C7H9ClN2 |

Molecular Weight |

156.61 g/mol |

IUPAC Name |

5-chloro-6-ethylpyridin-2-amine |

InChI |

InChI=1S/C7H9ClN2/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3,(H2,9,10) |

InChI Key |

SEQOKRYYUFLBPS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=N1)N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 6 Ethylpyridin 2 Amine Derivatives

Nucleophilic and Electrophilic Pathways on the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 5-Chloro-6-ethylpyridin-2-amine is governed by the interplay of its substituents: the electron-donating amino (-NH2) and ethyl (-CH2CH3) groups, the electron-withdrawing chloro (-Cl) group, and the inherent electron-deficient nature of the pyridine nitrogen atom.

Electrophilic Aromatic Substitution (EAS): Pyridine itself is generally resistant to electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. nih.gov However, the presence of the powerful electron-donating amino group at the C2 position significantly activates the ring towards electrophiles. The directing effects of the substituents are crucial in determining the position of substitution.

Amino Group (-NH2) at C2: Strongly activating and ortho, para-directing. It directs electrophiles to the C3 and C5 positions.

Ethyl Group (-CH2CH3) at C6: Weakly activating and ortho, para-directing.

Chloro Group (-Cl) at C5: Deactivating yet ortho, para-directing. It directs incoming groups to the C4 and C6 positions, but its deactivating nature makes these positions less favorable than those activated by the amino group.

Pyridine Nitrogen: Strongly deactivating, particularly at the C2, C4, and C6 positions.

Considering these effects, electrophilic attack is most likely to occur at the C3 position, which is ortho to the activating amino group and not deactivated by the pyridine nitrogen. The C5 position is already substituted and sterically hindered.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, especially at the positions ortho and para to the ring nitrogen (C2, C4, C6). wikipedia.orgyoutube.com The reaction proceeds via a Meisenheimer complex, a stabilized anionic intermediate. nih.govresearchgate.net In this compound, the presence of a good leaving group (chloride) is a prerequisite for SNAr, but the reaction is generally focused on the displacement of the halogen itself, which is discussed in section 3.3. Nucleophilic attack on a C-H bond would require a very strong nucleophile and harsh conditions.

| Substituent | Position | Electronic Effect | Directing Influence (EAS) |

| Amino | C2 | Activating (Resonance) | Ortho, Para (to C3, C5) |

| Chloro | C5 | Deactivating (Inductive), Weakly Activating (Resonance) | Ortho, Para (to C4, C6) |

| Ethyl | C6 | Activating (Inductive) | Ortho, Para (to C5) |

| Pyridine N | C1 | Deactivating (Inductive) | Meta (to C3, C5) |

Derivatization Reactions at the Amine Functionality

The primary amino group at the C2 position is a key site for derivatization, allowing for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. wikipedia.orgnih.govresearchgate.net

Common derivatization reactions include:

Acylation/Amidation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, reaction with benzoyl chloride would yield N-(5-chloro-6-ethylpyridin-2-yl)benzamide. researchgate.net

Alkylation: The amine can be alkylated using alkyl halides. However, controlling the degree of alkylation to prevent the formation of di- and tri-alkylated products can be challenging. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium yields the corresponding sulfonamides.

Reaction with Isocyanates and Isothiocyanates: These reactions produce urea (B33335) and thiourea (B124793) derivatives, respectively, which are important pharmacophores.

Cyclization Reactions: The bifunctional nature of 2-aminopyridines allows them to be used in cyclization reactions to form fused heterocyclic systems. For example, reaction with α,β-unsaturated esters or 3-halopropionates can lead to the formation of pyrimido[1,2-a]pyridine skeletons. acs.org

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl Chloride | N-acylpyridinamines |

| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridinylsulfonamides |

| Urea Formation | Phenyl Isocyanate | N-Aryl-N'-pyridinylureas |

| Thiourea Formation | Methyl Isothiocyanate | N-Methyl-N'-pyridinylthioureas |

| Cyclization | Ethyl Acrylate | Pyrimido[1,2-a]pyridinones |

Halogen Functional Group Transformations

The chlorine atom at the C6 position is a versatile handle for introducing molecular diversity through various substitution and coupling reactions. Its reactivity is enhanced by the adjacent electron-deficient nitrogen atom. wikipedia.orgvaia.com

Nucleophilic Aromatic Substitution (SNAr): The C6-chloro group can be displaced by a variety of nucleophiles. These reactions are often regioselective, favoring substitution at the C2 or C6 positions of the pyridine ring. chempanda.comthieme-connect.com

Amination: Reaction with primary or secondary amines, often under elevated temperatures or in the presence of a catalyst, can replace the chlorine with an amino group. thieme-connect.com

Alkoxylation/Aryloxylation: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides results in the formation of the corresponding ethers.

Thiolation: Reaction with thiols or thiophenols yields thioethers. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling: The chloro group can be coupled with aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2) and a base to form biaryl compounds. thieme-connect.comresearchgate.netacs.org This provides a direct route to 6-aryl-5-ethylpyridin-2-amines.

Buchwald-Hartwig Amination: This reaction offers a highly efficient and general method for forming C-N bonds by coupling the chloropyridine with a wide range of primary and secondary amines, including anilines and heterocyclic amines. researchgate.netwikipedia.orgnih.gov It typically employs a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., BINAP, dppf). researchgate.netwikipedia.org

Sonogashira Coupling: The chloro group can be coupled with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to introduce alkynyl substituents.

| Transformation | Reagents | Catalyst/Conditions | Product Type |

| SNAr (Amination) | R2NH | Heat, or catalyst | 6-Aminopyridine derivatives |

| SNAr (Alkoxylation) | NaOR | Heat | 6-Alkoxypyridine derivatives |

| Suzuki-Miyaura Coupling | Ar-B(OH)2, Base | Pd catalyst (e.g., Pd(PPh3)4) | 6-Arylpyridine derivatives |

| Buchwald-Hartwig Amination | R2NH, Base | Pd catalyst + Ligand | 6-Aminopyridine derivatives |

Biotransformation Studies: Microbial Oxyfunctionalization of Pyridine Derivatives

Biotransformation utilizes microorganisms or their enzymes to perform chemical modifications on synthetic compounds, often with high regio- and stereoselectivity. asm.org Studies on pyridine derivatives have shown that they are susceptible to microbial degradation and modification. nih.govnih.gov

A key biotransformation is oxyfunctionalization , particularly hydroxylation, catalyzed by monooxygenase enzymes like cytochrome P450s. acs.org Research has demonstrated that microorganisms such as Burkholderia sp. can regioselectively hydroxylate pyridin-2-amines to yield their corresponding 5-hydroxy derivatives.

Applying this knowledge to this compound, a plausible biotransformation pathway is the microbial hydroxylation of the pyridine ring. The most likely product would be 5-Chloro-6-ethylpyridin-2-amino-3-ol or 5-Chloro-6-ethylpyridin-2-amino-4-ol , resulting from enzymatic attack at the electron-rich positions activated by the amino group. The formation of N-oxides is another potential metabolic pathway observed in the biotransformation of pyridine derivatives. asm.org These biotransformations can generate novel derivatives that may possess interesting biological activities or serve as intermediates for further synthesis.

| Microorganism Example | Enzyme Type | Transformation | Potential Product from this compound |

| Burkholderia sp. | Monooxygenase | Ring Hydroxylation | 5-Chloro-6-ethylpyridin-2-amino-3-ol |

| Agrobacterium sp. | Hydroxylase | Ring Hydroxylation | 5-Chloro-6-ethylpyridin-2-amino-4-ol |

| Various Bacteria/Fungi | Monooxygenase | N-Oxidation | 5-Chloro-6-ethylpyridine-2-amine-N-oxide |

Strategic Derivatization and Structural Modification of the Pyridin 2 Amine Core

Rational Design Principles for Pyridine (B92270) Scaffold Functionalization

The rational design of molecules based on the pyridine scaffold is a cornerstone of modern drug discovery, aiming to optimize binding properties and pharmacokinetic profiles. nih.gov The functionalization of the 5-Chloro-6-ethylpyridin-2-amine core is guided by several key principles rooted in the inherent electronic nature of the substituted pyridine ring.

Electronic Influence of Substituents : The pyridine ring is intrinsically electron-deficient. The substituents on this compound profoundly influence its reactivity. The amino group at the C2 position is a strong electron-donating group, which increases the electron density of the ring, particularly at the ortho and para positions (C3 and C5). Conversely, the chloro group at C5 is electron-withdrawing, and the ring nitrogen itself strongly reduces electron density, especially at the C2, C4, and C6 positions. bohrium.com This push-pull electronic dynamic governs the sites susceptible to electrophilic or nucleophilic attack. For instance, electrophilic substitution is directed to the C3 position, which is activated by the amino group, while nucleophilic substitution is favored at positions C2, C4, and C6. bohrium.com

Steric Considerations : The ethyl group at the C6 position introduces steric hindrance, which can influence the approach of reagents and the conformation of the final molecule. This steric bulk can be strategically exploited to control regioselectivity during synthesis or to orient the molecule within a binding pocket.

Hydrogen Bonding and Lipophilicity : The exocyclic amino group and the ring nitrogen are key hydrogen bond acceptors and donors. nih.govacs.org Modifications often focus on introducing or altering functional groups that can form specific hydrogen bonds with target proteins. acs.org Simultaneously, adjusting lipophilicity is critical. The introduction of fluorine atoms or alkyl chains, for example, can modulate a molecule's ability to cross cellular membranes. acs.org

Scaffold Hopping and Hybridization : A common design strategy involves "scaffold hopping," where the core pyridine structure is replaced by or fused with other heterocyclic systems to explore new chemical space while retaining key binding interactions. chemicalbook.com Hybridization involves combining the pyridin-2-amine core with other known pharmacophores to create multi-target agents. nih.gov

Synthesis of Novel Analogs and Conformationally Restricted Derivatives of this compound

The synthesis of new analogs from this compound can be approached through several strategic modifications to explore structure-activity relationships. While specific literature on the derivatization of this exact compound is limited, general principles for modifying the pyridin-2-amine core are well-established.

The introduction of different alkyl and aryl groups can significantly alter the steric and electronic profile of the parent compound. These modifications are typically achieved through reactions targeting the exocyclic amino group or the chloro substituent.

N-Functionalization : The primary amino group is a versatile handle for introducing a wide array of substituents. Acylation with acyl chlorides or anhydrides can produce amide derivatives, while reductive amination with aldehydes or ketones can yield secondary or tertiary amines. smolecule.com These reactions allow for the systematic exploration of how different groups at this position affect biological activity.

Cross-Coupling Reactions : The chlorine atom at the C5 position, while generally less reactive than bromine or iodine, can potentially undergo cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under optimized conditions to introduce aryl or alkyl groups directly onto the pyridine ring. This approach allows for the extension of the molecule's architecture and the introduction of diverse functionalities.

| Modification Site | Reaction Type | Potential Reagents | Resulting Moiety |

| 2-Amino Group | Acylation | Acyl Chlorides, Anhydrides | Amides |

| 2-Amino Group | Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines |

| 5-Chloro Position | Suzuki Coupling | Arylboronic acids | Aryl groups |

| 5-Chloro Position | Sonogashira Coupling | Terminal alkynes | Alkynyl groups |

Further substitution on the available positions of the pyridine ring (C3 and C4) can be used to modulate the molecule's properties.

Electrophilic Substitution : As dictated by the activating effect of the C2-amino group, electrophilic substitution such as nitration or halogenation would be directed primarily to the C3 position. google.com Subsequent reduction of a nitro group could provide a new amino handle for further derivatization.

Metalation and Quaternization : The ring nitrogen can be quaternized by reacting with alkyl halides. bohrium.com This modification introduces a permanent positive charge, which can drastically alter solubility and interaction with biological targets. Directed ortho metalation is another powerful technique for functionalizing the pyridine ring at specific positions.

Creating more rigid, conformationally constrained structures through bridging or annulation (ring fusion) can lead to enhanced binding affinity and selectivity by reducing the entropic penalty of binding. nih.gov The this compound core can serve as a foundational building block for such complex systems.

Fused Bicyclic Systems : The 2-aminopyridine (B139424) moiety is a classic precursor for the synthesis of fused heterocyclic systems like imidazopyridines and pyrazolopyridines. bohrium.comnih.gov For example, reaction with α-haloketones can lead to the formation of an imidazo[1,2-a]pyridine (B132010) ring. These N-bridged bicyclic systems are prevalent in medicinal chemistry. nih.gov

Ring-Closing Reactions : By introducing appropriate functional groups onto the core structure, intramolecular cyclization reactions can be employed to form new rings. For instance, a substituent introduced at the C3 position containing a suitable terminal functional group could undergo a ring-closing reaction with the C2-amino group to form a fused six- or seven-membered ring. researchgate.netrsc.org The transformation of pyridines into fused bicyclic heterocycles can also be achieved through orchestrated processes involving nucleophilic addition and electrocyclic reactions. bohrium.com

Linker Chemistry for Complex Molecular Architectures

In many applications, the pyridin-2-amine core acts as a key anchoring group, connected to other pharmacophores via a linker. nih.govacs.org The design of this linker is critical for positioning the different parts of the molecule correctly for optimal interaction with a biological target.

Flexible Alkyl Linkers : Simple alkyl or aminoalkyl chains of varying lengths are often used to connect the pyridin-2-amine core to another molecular fragment. nih.govacs.org The length and flexibility of the linker can be systematically varied to find the optimal distance and geometry for binding. The exocyclic amino group of this compound is the most common point of attachment for such linkers.

Rigid Linkers : More rigid linkers, such as aromatic rings or alkynes, can also be employed. These linkers offer less conformational flexibility, which can be advantageous for locking the molecule into a bioactive conformation.

Functionalized Linkers : Linkers can be more than just spacers; they can contain functional groups that contribute to binding or modulate physicochemical properties. For example, incorporating amide or ether functionalities within the linker can influence hydrogen bonding capacity and solubility. acs.org

| Linker Type | Example Structures | Key Characteristics |

| Flexible Alkyl | -(CH₂)n-, -(CH₂)n-NH-(CH₂)m- | Allows conformational freedom; length is easily tunable. nih.gov |

| Rigid Aromatic | Phenyl, Pyridyl | Constrains geometry; can participate in π-stacking. |

| Rigid Alkynyl | -C≡C- | Linear and rigid geometry. |

| Functionalized | Polyethylene glycol (PEG), Amide-containing chains | Can improve solubility and provide additional interaction points. |

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Interaction Dynamics Studies

Molecular modeling techniques are employed to understand how a molecule might interact with other molecules, including biological macromolecules, and to study its dynamic behavior.

There is no available research predicting or analyzing the interaction of 5-Chloro-6-ethylpyridin-2-amine within a ligand-binding pocket. Such studies are fundamental in drug discovery and design, providing a mechanistic understanding of how a ligand might bind to a protein target. nih.govnih.govmdpi.comnih.govacs.org

Specific conformational analysis and molecular flexibility studies for this compound have not been documented. These studies, often conducted using molecular dynamics simulations, are important for understanding the range of shapes a molecule can adopt and how this flexibility influences its interactions and properties. acs.orgucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR modeling is a cornerstone of modern drug discovery and chemical research, enabling the prediction of a compound's activity from its molecular structure. This approach relies on the principle that the biological activity of a chemical is a function of its physicochemical properties.

Development of Physicochemical Descriptors

To build a robust QSAR model, it is essential to quantify the key physicochemical properties of this compound. These properties are categorized into electronic, steric, and lipophilic parameters, each providing a unique insight into the molecule's behavior.

Steric Parameters: The size and shape of a molecule are critical for its ability to fit into a biological target's binding site. Steric effects are often quantified using Taft steric parameters (Es). The ethyl group at the 6-position introduces a degree of steric bulk in the vicinity of the amino group and the nitrogen atom of the pyridine (B92270) ring. This can influence the molecule's ability to approach and interact with a receptor, potentially impacting its binding affinity.

A summary of representative physicochemical descriptors for this compound and related compounds is presented in the interactive table below. These values are often calculated using specialized software and are fundamental inputs for developing QSAR models.

| Compound | LogP | Topological Polar Surface Area (TPSA) (Ų) | Molecular Weight ( g/mol ) |

| This compound | 2.15 | 38.91 | 156.62 |

| 2-Aminopyridine (B139424) | 0.49 | 38.91 | 94.12 |

| 5-Chloropyridin-2-amine | 1.23 | 38.91 | 128.56 |

| 6-Ethylpyridin-2-amine (B1581705) | 1.45 | 38.91 | 122.17 |

Note: The descriptor values in this table are calculated estimates from computational models and may vary slightly between different calculation software.

Elucidation of Structural Features Influencing Reactivity or Binding Affinity

The specific arrangement of atoms and functional groups in this compound dictates its reactivity and how it interacts with biological targets. QSAR studies on related aminopyridine derivatives have provided insights into the key structural features that influence these properties.

The 2-aminopyridine core is a common scaffold in medicinal chemistry and is known to participate in hydrogen bonding interactions with biological receptors. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

The chloro group at the 5-position, being electron-withdrawing, can modulate the basicity of the amino group and the pyridine nitrogen. This can have a significant impact on the strength of hydrogen bonds and electrostatic interactions with a target protein. Furthermore, the chloro substituent can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

The ethyl group at the 6-position introduces steric bulk, which can be a critical determinant of binding selectivity. Depending on the topology of the binding site, this steric hindrance can either be detrimental, preventing the molecule from fitting, or beneficial, by promoting a specific binding orientation and excluding binding to off-target proteins. The lipophilic nature of the ethyl group can also contribute to favorable hydrophobic interactions within a binding pocket.

QSAR models developed for series of substituted 2-aminopyridines often reveal that a combination of these electronic, steric, and lipophilic factors is necessary to explain the observed biological activity. For instance, a model might indicate that optimal activity is achieved with an electron-withdrawing group at the 5-position to enhance a specific interaction, coupled with a moderately sized, lipophilic group at the 6-position to occupy a hydrophobic pocket. By systematically varying these substituents and analyzing the resulting changes in activity, researchers can build predictive QSAR models that guide the design of new, more potent, and selective molecules based on the this compound scaffold.

Advanced Analytical Methodologies for Characterization of 5 Chloro 6 Ethylpyridin 2 Amine in Research

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are central to separating 5-Chloro-6-ethylpyridin-2-amine from reaction mixtures, starting materials, and byproducts. These techniques are crucial for both qualitative monitoring and quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds like this compound. It is extensively used to monitor the progress of a chemical reaction by quantifying the disappearance of reactants and the appearance of the product. Furthermore, HPLC is the definitive method for assessing the final purity of the synthesized compound. In the synthesis of structurally related compounds, such as 6-chloro-5-methylpyridin-2-amine (B1439278), HPLC has been used to confirm purities as high as 99.49%. acs.org Preparative HPLC can also be employed for the purification of the compound on a laboratory scale.

A typical HPLC method for analyzing this compound would involve a reverse-phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value/Condition |

|---|---|

| Column | C18 (5 µm, 4.6 x 150 mm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time (t_R) | ~4.5 min (Hypothetical) |

Thin-Layer Chromatography (TLC) for Reaction Progress Evaluation

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of chemical reactions. For the synthesis of this compound, TLC allows a chemist to quickly visualize the consumption of starting materials and the formation of the desired product. By spotting the reaction mixture alongside standards of the starting materials on a silica (B1680970) gel plate and eluting with an appropriate solvent system, the relative progress of the reaction can be determined. The purity of related pyridine (B92270) derivatives has been effectively determined using TLC. researchgate.net

Table 2: Typical TLC Conditions for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 coated aluminum plates |

| Mobile Phase | Ethyl Acetate/Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) and/or staining (e.g., potassium permanganate) |

| Rf Value | ~0.4 (Hypothetical) |

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly useful for assessing the presence of volatile impurities or unreacted volatile starting materials in a sample of this compound. While the compound itself has moderate volatility, GC analysis can provide high-resolution separation and sensitive detection. The technique is also used for analyzing related compounds like 5-Chloro-2-hydroxyaniline. nist.gov

Table 3: Representative GC Parameters for Analysis

| Parameter | Value/Condition |

|---|---|

| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Spectroscopic Identification and Structural Elucidation

Once purified, spectroscopic techniques are employed to unequivocally confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. Analysis of related structures like 2-Amino-5-chloropyridine and 2-Chloro-5-methylpyridine by NMR provides a strong basis for interpreting the spectra of the target compound. nih.govchemicalbook.com

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The ethyl group should produce a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The two aromatic protons on the pyridine ring would appear as doublets, and the amine (-NH₂) protons would likely present as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing a unique signal for each of the seven carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aliphatic vs. aromatic, and proximity to electronegative atoms like chlorine and nitrogen).

Table 4: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~7.45 | d | ~8.5 | H-3 (Aromatic) |

| ~6.50 | d | ~8.5 | H-4 (Aromatic) |

| ~4.50 | br s | - | -NH₂ |

| ~2.70 | q | ~7.6 | -CH₂CH₃ |

Table 5: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~158.0 | C-2 (C-NH₂) |

| ~148.0 | C-6 (C-CH₂CH₃) |

| ~138.0 | C-4 (Aromatic CH) |

| ~120.0 | C-5 (C-Cl) |

| ~110.0 | C-3 (Aromatic CH) |

| ~25.0 | -CH₂CH₃ |

Mass Spectrometry (MS, HPLC-MS, LC-MS, HRMS)

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of the molecular weight of a compound. When coupled with HPLC (HPLC-MS or LC-MS), it becomes a powerful tool for analyzing complex mixtures. High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with extremely high accuracy, which allows for the calculation of the elemental formula.

For this compound (C₇H₉ClN₂), the monoisotopic mass is 156.04543 Da. uni.lu In typical soft-ionization techniques like electrospray ionization (ESI), the molecule is often observed as its protonated form, [M+H]⁺. uni.lu

Table 6: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Adduct Type | Calculated m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 157.05271 |

| [M+Na]⁺ | Sodium Adduct | 179.03465 |

| [M+K]⁺ | Potassium Adduct | 195.00859 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. wikipedia.orgnih.gov It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. nih.gov

For this compound, the IR spectrum would be expected to display a series of characteristic absorption bands that confirm the presence of its key structural components: the primary amine (-NH₂), the ethyl group (-CH₂CH₃), the chloro-substituted pyridine ring, and the carbon-chlorine bond.

Expected IR Absorption Bands:

N-H Stretching: The primary amine group would typically show two distinct, medium-to-weak absorption bands in the region of 3300-3500 cm⁻¹. The presence of two peaks is characteristic of the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NH₂ group.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl group would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C=C and C=N Stretching: The pyridine ring contains both C=C and C=N bonds, which would produce a series of sharp absorption bands in the "fingerprint region," specifically between 1400 and 1600 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is anticipated to cause a medium-to-strong absorption band around 1600-1650 cm⁻¹.

The following table summarizes the predicted IR absorption frequencies for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two peaks) | Medium - Weak |

| Primary Amine (-NH₂) | Bending (Scissoring) | 1600 - 1650 | Medium - Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Weak |

| Aliphatic C-H (Ethyl) | Stretching | 2850 - 2960 | Medium |

| Aromatic Ring (C=C and C=N) | Stretching | 1400 - 1600 | Medium - Strong |

| C-Cl Bond | Stretching | 600 - 800 | Strong |

This table presents predicted values based on standard functional group analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. ijnrd.orgtechnologynetworks.com This technique is particularly useful for analyzing compounds with chromophores—molecular components capable of absorbing light, such as aromatic rings and double bonds. mdpi.com The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol, would be characterized by absorption bands corresponding to π → π* (pi to pi-star) electronic transitions within the substituted pyridine ring.

The position and intensity of the maximum absorbance (λ_max_) are sensitive to the substituents on the aromatic ring. For this compound:

The amino group (-NH₂) acts as a powerful auxochrome , a group that enhances and shifts the absorption of a chromophore to longer wavelengths (a bathochromic or "red" shift). This is due to the donation of its lone pair of electrons into the pyridine ring's π-system.

The chloro (-Cl) and ethyl (-CH₂CH₃) groups also contribute to shifts in the absorption maxima, though typically to a lesser extent than the amino group.

Based on these structural features, one would predict strong absorption bands in the UV region. For comparison, a related compound, 2-aminopyridine (B139424), exhibits absorption maxima around 230 and 300 nm. The presence of the chloro and ethyl substituents on this compound would be expected to modify the positions of these peaks.

| Transition Type | Chromophore | Predicted Absorption Range (λ_max) |

| π → π | Substituted Pyridine Ring | 220 - 250 nm |

| π → π | Substituted Pyridine Ring | 280 - 320 nm |

This table presents predicted values based on the analysis of similar aromatic amines.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. This method provides a direct verification of the compound's empirical and molecular formula. For this compound, with the molecular formula C₇H₉ClN₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N).

The experimental results from an elemental analyzer must align closely with these theoretical values to confirm the compound's purity and elemental makeup.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Weight % |

| Carbon | C | 12.011 | 7 | 84.077 | 53.68% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.79% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.65% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.89% |

| Total | 156.616 | 100.00% |

Calculations are based on the molecular formula C₇H₉ClN₂.

Solid-State Characterization Techniques (e.g., X-ray Diffraction)

While spectroscopic methods provide information about functional groups and electronic properties, solid-state techniques like single-crystal X-ray diffraction (SC-XRD) offer definitive proof of a molecule's three-dimensional structure. uhu-ciqso.es SC-XRD analysis involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is used to map the precise location of each atom in the crystal lattice. mdpi.com

If a suitable single crystal of this compound were grown, SC-XRD would provide invaluable data, including:

Absolute Stereochemistry: Unambiguous confirmation of the molecular structure in three dimensions.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl) and angles, confirming the geometry of the pyridine ring and its substituents.

Crystal Packing and Intermolecular Interactions: Detailed insight into how individual molecules arrange themselves in the solid state. This would reveal any hydrogen bonding interactions, particularly those involving the primary amine group (N-H···N or N-H···Cl), which are crucial for understanding the material's physical properties.

Crystallographic Parameters: The unit cell dimensions (a, b, c, α, β, γ), crystal system (e.g., monoclinic, orthorhombic), and space group would be determined, providing a unique fingerprint of the crystalline form.

The data obtained from an SC-XRD experiment would be presented in a detailed crystallographic information file (CIF) and summarized in tables like the one below.

| Parameter | Description | Example Data Type |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Triclinic). | Text |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | Text |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Numerical |

| Volume (V) | The volume of the unit cell (ų). | Numerical |

| Z | The number of molecules per unit cell. | Integer |

| Calculated Density (ρ) | The theoretical density of the crystal (g/cm³). | Numerical |

| Hydrogen Bond Distances/Angles | Geometric details of intermolecular hydrogen bonds (e.g., N-H···N). | Numerical |

This table illustrates the types of data obtained from single-crystal X-ray diffraction analysis.

Role As a Key Synthetic Intermediate in Advanced Chemical Syntheses

Precursor for Complex Heterocyclic Systems and Building Blocks

The strategic placement of reactive sites on the pyridine (B92270) ring of 5-Chloro-6-ethylpyridin-2-amine makes it an ideal starting material for the synthesis of various fused heterocyclic systems. The amino group can participate in cyclization reactions, while the chlorine atom offers a handle for a range of cross-coupling reactions, enabling the annulation of additional rings onto the pyridine core.

While direct and extensive research on this compound as a precursor is an area of ongoing investigation, the principles of its reactivity can be inferred from the well-documented chemistry of analogous compounds such as 2-aminopyridines and their chloro-substituted derivatives. For instance, the amino group can react with α,β-unsaturated carbonyl compounds or their equivalents to form fused dihydropyridines or other related heterocyclic structures. Furthermore, the presence of the chlorine atom allows for the introduction of various substituents at the 5-position through reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental in the construction of complex molecular architectures. researchgate.net

The synthesis of fused pyridine derivatives is a significant area of research in medicinal and materials chemistry. researchgate.netgoogle.com The general strategies often involve the condensation of aminopyridines with various bifunctional reagents. google.com Although specific examples detailing the use of this compound are not extensively reported in readily available literature, its structural motifs are present in a variety of commercially available building blocks used in drug discovery and agrochemical research. The development of synthetic routes to compounds like 2-chloro-5-ethylpyridine, a closely related precursor, highlights the industrial interest in this substitution pattern for creating valuable intermediates. google.com

Integration into Multi-Step Synthesis of Structurally Intricate Molecules

The utility of this compound extends to its seamless integration into complex, multi-step synthetic sequences. Its functional groups allow for a series of transformations, making it a valuable component in the assembly of molecules with high structural complexity, including natural products and their analogs, as well as pharmaceutically active compounds.

The synthesis of polysubstituted pyridines and their fused derivatives often requires a carefully orchestrated sequence of reactions. The reactivity of the amino and chloro groups on this compound can be selectively controlled through the choice of reagents and reaction conditions. For example, the amino group can be acylated or used to direct ortho-metalation, while the chlorine atom can be displaced by a variety of nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions. This orthogonal reactivity is a key advantage in the design of efficient and convergent synthetic strategies.

A notable example of a similar compound's application is the use of 6-chloro-5-methylpyridin-2-amine (B1439278) as a key intermediate in the synthesis of Lumacaftor, a drug used to treat cystic fibrosis. This underscores the importance of the 2-amino-5-chloro-6-alkylpyridine scaffold in the pharmaceutical industry. While a direct parallel for the ethyl-substituted analog is not as prominently documented, the underlying chemical principles suggest its potential in analogous synthetic endeavors.

Methodological Significance in the Production of Specific Chemical Entities

The methodological significance of this compound lies in its ability to serve as a key building block for the efficient and often regioselective synthesis of target molecules. The combination of the chloro and amino substituents on the pyridine ring provides a synthetic handle for a variety of chemical transformations that are crucial in modern organic synthesis.

The development of new synthetic methods often relies on the availability of versatile starting materials. This compound and its derivatives are part of a larger family of substituted pyridines that are instrumental in the synthesis of a wide range of biologically active compounds. For instance, chlorinated aminopyridines are recognized as important intermediates in the production of pharmaceuticals and agrochemicals. google.com The preparation of 2-amino-5-chloropyridine, a parent compound to the title molecule, is a well-established process, indicating the demand for this class of intermediates. google.com

The presence of the ethyl group at the 6-position can also influence the reactivity and physical properties of the molecule and its downstream products. This can be strategically utilized in the design of new chemical entities with specific biological activities. While detailed research findings on the specific methodological impact of the ethyl group in this compound are not abundant, the general principles of structure-activity relationships in medicinal chemistry suggest that such modifications can be significant.

Below is a table summarizing the key properties of this compound and a related compound for comparative purposes.

| Property | This compound | 2-Amino-5-chloro-6-methylpyridine |

| Molecular Formula | C7H9ClN2 | C6H7ClN2 |

| Molecular Weight | 156.61 g/mol | 142.59 g/mol |

| CAS Number | Not explicitly found | 36936-23-9 |

| Key Structural Features | 2-amino, 5-chloro, 6-ethyl substituents on pyridine ring | 2-amino, 5-chloro, 6-methyl substituents on pyridine ring |

| Known Applications | Intermediate in advanced chemical synthesis | Key intermediate for Lumacaftor |

Emerging Research Directions and Unexplored Avenues in 5 Chloro 6 Ethylpyridin 2 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of halogenated aminopyridines often involves multi-step processes that may utilize harsh reagents and generate significant waste. The development of novel and sustainable synthetic routes for 5-Chloro-6-ethylpyridin-2-amine is a critical area of future research, aiming to improve efficiency, reduce environmental impact, and enhance safety.

Current Synthetic Landscape and Future Potential:

The synthesis of related compounds provides a blueprint for potential innovations. For instance, the chlorination of aminopyridines has been achieved using reagents like sodium hypochlorite (B82951) (NaClO) in the presence of hydrochloric acid, which presents a safer and more environmentally benign alternative to the direct use of chlorine gas. molport.comgoogle.com Another avenue for exploration is the late-stage functionalization of a pre-formed ethylpyridin-amine scaffold.

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages |

| Green Chlorination | Utilizing safer chlorinating agents like NaClO/HCl or N-chlorosuccinimide (NCS). | Avoids hazardous Cl2 gas, milder reaction conditions. |

| Catalytic C-H Activation | Direct, regioselective chlorination of the C5-position of a 6-ethylpyridin-2-amine (B1581705) precursor. | Atom-economical, reduces pre-functionalization steps. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Enhanced safety, better control over reaction parameters, easier scale-up. |

| Biocatalysis | Employing enzymes (e.g., halogenases) for regioselective chlorination. | High selectivity, mild reaction conditions, environmentally friendly. |

Application of Advanced Computational Tools for Predictive Chemistry

Computational chemistry offers a powerful toolkit for accelerating chemical research by predicting molecular properties and reactivity, thereby guiding experimental work. For this compound, these tools can provide valuable insights into its behavior and potential applications.

Predictive Modeling for Properties and Reactivity:

Quantum Chemical Calculations: Density Functional Theory (DFT) studies can be employed to calculate the electronic structure, molecular orbitals, and electrostatic potential of this compound. This information can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new reactions.

Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, QSAR models can be developed to correlate the structural features of this compound and its derivatives with their biological activity. researchgate.net This can aid in the rational design of new, more potent compounds.

Molecular Docking: If a biological target for this class of compounds is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound within the active site of a protein. nih.gov This is a crucial step in structure-based drug design.

Table 2: Predicted Physicochemical Properties of Isomeric Chloro-ethylpyridin-amines

| Compound | Molecular Formula | XlogP (Predicted) |

| 6-chloro-5-ethylpyridin-2-amine (B2578229) | C7H9ClN2 | 2.3 |

| 5-Chloro-6-ethylpyridin-3-amine | C7H9ClN2 | Not available |

Data for 6-chloro-5-ethylpyridin-2-amine sourced from PubChem. uni.lu

The use of these computational tools can significantly reduce the time and resources required for the discovery and development of new applications for this compound.

Discovery of Unprecedented Chemical Transformations and Reactivity Patterns

The unique arrangement of functional groups in this compound—an electron-donating amino group, an electron-withdrawing chloro substituent, and an alkyl group on a pyridine (B92270) core—suggests a rich and complex reactivity profile that is ripe for exploration.

Potential Areas of Novel Reactivity:

Cross-Coupling Reactions: The chloro group at the 5-position can serve as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, leading to the rapid generation of a library of novel derivatives.

Functionalization of the Amino Group: The amino group can be a site for various transformations, including acylation, alkylation, and the formation of Schiff bases. These reactions could be used to modulate the electronic properties and biological activity of the molecule.

C-H Activation of the Ethyl Group: While challenging, the selective functionalization of the ethyl group through C-H activation would open up new avenues for creating complex molecular architectures.

Ring Transformations: Under certain conditions, the pyridine ring itself could potentially undergo rearrangement or ring-opening reactions, leading to the formation of entirely new heterocyclic systems.

Investigating the interplay between the different functional groups and their influence on the regioselectivity of these transformations will be a key area of future research.

Innovations in Analytical Detection and Quantification Methods

As with any chemical compound intended for use in research or industry, the development of sensitive and reliable analytical methods for the detection and quantification of this compound is crucial.

Advanced Analytical Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the trace-level quantification of organic molecules in complex matrices. nih.gov The development of a dedicated LC-MS/MS method for this compound would involve optimizing chromatographic separation, ionization efficiency, and fragmentation patterns for maximum sensitivity and selectivity. rug.nl

Capillary Electrophoresis (CE): CE offers high separation efficiency and can be an alternative or complementary technique to LC for the analysis of polar compounds like aminopyridines.

Electrochemical Sensors: The development of electrochemical sensors based on modified electrodes could provide a rapid and portable method for the detection of this compound, which would be particularly useful for in-field or process monitoring applications.

Table 3: Key Parameters for Method Development in LC-MS/MS

| Parameter | Consideration for this compound |

| Column Chemistry | Reversed-phase or HILIC depending on polarity. |

| Mobile Phase | Optimization of pH and organic modifier for good peak shape and retention. |

| Ionization Source | Electrospray ionization (ESI) in positive mode is likely to be effective. |

| MS/MS Transitions | Selection of precursor and product ions for specific and sensitive detection. |

Future research in this area will focus on developing validated analytical methods that are not only sensitive and specific but also high-throughput and cost-effective.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-6-ethylpyridin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : A multi-step synthesis approach is common for pyridine derivatives. For example, chlorination of a pyridine precursor using POCl₃ or SOCl₂ under reflux conditions can introduce the chloro substituent. Ethyl groups may be added via nucleophilic substitution or Friedel-Crafts alkylation. Optimization involves adjusting catalysts (e.g., Fe, Ni, or Pd for hydrogenation), solvents (methanol or THF), and temperature (40–80°C). Yield improvements are achieved by controlling stoichiometry and reaction time, with purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and ethyl group signals (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂).

- IR : Detect N-H stretching (~3400 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-validate with reference data from crystallography studies of analogous compounds (e.g., 3,5-Dichloro-6-methylpyridin-2-amine) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Follow GHS guidelines for pyridine derivatives:

- Use PPE (gloves, goggles, lab coats).

- Work in a fume hood to avoid inhalation of dust/aerosols.

- Store in airtight containers away from oxidizers and heat.

- For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. Reference safety data sheets for structurally similar amines (e.g., 6-Cyclopropylpyridin-2-amine) for emergency response .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and ethyl substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform computational studies (DFT) to analyze electron density distribution and frontier molecular orbitals. Compare with experimental results:

- The chloro group is electron-withdrawing, directing electrophilic substitution to specific positions.

- The ethyl group introduces steric hindrance, potentially reducing reaction rates in Suzuki-Miyaura couplings. Validate via kinetic studies and X-ray crystallography of reaction intermediates .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Data Normalization : Account for variations in assay conditions (e.g., cell lines, incubation times).

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., replacing ethyl with methyl) on antimicrobial activity.

- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of bioactivity differences. Reference studies on analogous compounds (e.g., 5-[(4-chlorophenyl)-6-ethyl-pyrimidine-2,4-diamine]) .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in this compound crystals?

- Methodology :

- Grow single crystals via slow evaporation in ethanol/water.

- Collect diffraction data (Cu-Kα radiation, T = 293 K).

- Analyze hydrogen bonding (N-H···N/Cl) and π-π stacking using software like Mercury.

- Compare with published structures (e.g., 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine) to identify packing motifs .

Q. What computational models predict the solubility and stability of this compound in different solvents?

- Methodology :

- Use COSMO-RS or Hansen solubility parameters to simulate solubility in polar (DMSO) vs. non-polar (hexane) solvents.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Validate predictions against experimental solubility data for related chloropyridines .

Methodological Best Practices

- Data Presentation : Include tables comparing reaction yields under varying conditions (e.g., catalyst type, temperature).

- Critical Analysis : Discuss limitations of spectroscopic techniques (e.g., overlapping NMR signals) and mitigation strategies.

- Ethical Compliance : Adhere to IARC and ACGIH guidelines for handling hazardous amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.